N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a pyridine core substituted with a cyclopropyl group and a benzenesulfonamide moiety bearing fluorine and methyl substituents. Sulfonamides are widely explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators . The fluorine atom at the 4-position of the benzene ring enhances metabolic stability and binding affinity, while the cyclopropyl group on the pyridine ring may influence steric and electronic properties .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-11-6-15(17)4-5-16(11)22(20,21)19-9-12-7-14(10-18-8-12)13-2-3-13/h4-8,10,13,19H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGHQOHZXWBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropylpyridine Moiety: This can be achieved through a cyclopropanation reaction of a suitable pyridine derivative.
Introduction of the Fluoromethylbenzenesulfonamide Group: This step often involves sulfonylation of a fluoromethylbenzene precursor with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridine moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine. Substitution reactions would introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Structural Features
The compound features:
- A pyridine ring , which is known for its role in biological activity.
- A cyclopropyl group , contributing to the compound's unique chemical properties.
- A sulfonamide moiety , commonly associated with antibacterial and enzyme inhibition activities.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures demonstrate activity against various strains, including Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and inhibitors are of interest for treating neurodegenerative diseases.
- Urease : Inhibition of urease can be beneficial in treating infections caused by Helicobacter pylori.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar compounds have been studied for their ability to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. Preliminary studies indicate that this compound may disrupt cellular processes associated with tumor growth.
Anti-inflammatory Effects
Emerging research suggests that sulfonamides may exhibit anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases.
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of this compound, it was found to exhibit significant activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
Case Study 2: Enzyme Interaction Studies
Fluorescence measurements indicated effective binding interactions between the compound and bovine serum albumin (BSA). This interaction is crucial for understanding how the compound may behave in biological systems and its pharmacological effectiveness.
Summary of Properties and Activities
| Property | Description |
|---|---|
| Chemical Structure | Contains a pyridine ring, cyclopropyl group, and sulfonamide moiety |
| Antibacterial Activity | Significant against strains like Staphylococcus aureus |
| Enzyme Inhibition | Effective against acetylcholinesterase and urease |
| Anticancer Potential | May inhibit cell proliferation |
| Anti-inflammatory Effects | Potential for use in inflammatory disease treatments |
Mechanism of Action
The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide exerts its effects would depend on its specific interactions with biological targets. Typically, such compounds might bind to enzymes or receptors, altering their activity. The cyclopropylpyridine moiety could interact with hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns on the pyridine and benzene rings, leading to variations in physicochemical properties, synthetic complexity, and biological activity. Below is a detailed comparison:
Spectroscopic and Structural Analysis
NMR Trends :
- In analogs like Compound 29 , 13C NMR (DMSO-d6) shows δ 169.8 (sulfonamide carbonyl) and δ 114.3–152.7 (aromatic carbons), consistent with electronic effects from fluorine and methyl groups .
- Comparative NMR studies (e.g., Figure 6 in ) reveal that substituents in regions analogous to the cyclopropyl group (e.g., positions 29–36 in pyridine derivatives) significantly alter chemical shifts (Δδ > 0.5 ppm), suggesting changes in electron density and ring strain .
Mass Spectrometry :
- HRMS data for analogs (e.g., m/z 538.0621 vs. 589.1 ) correlate with molecular weight differences due to substituent bulk.
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a cyclopropyl-pyridine moiety with a fluorinated benzenesulfonamide, suggesting possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and various types of kinases, which are crucial in numerous physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer or metabolic disorders.
- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines reveal that the compound may induce cell death in cancerous cells while sparing healthy cells, indicating a selective action that could be beneficial in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This suggests potential for development into a new antimicrobial agent.
- Enzyme Interaction Studies : Molecular docking studies have shown that this compound binds effectively to the active sites of targeted enzymes, indicating a mechanism of competitive inhibition. The binding affinity was quantified using Ki values obtained from kinetic assays.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity towards cancer cell lines (e.g., HeLa and MCF-7) while demonstrating minimal toxicity to normal fibroblast cells (L929). The IC50 values were determined to be significantly lower for cancerous cells compared to non-cancerous cells, highlighting its potential as an anticancer agent.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization Tools |
|---|---|---|---|
| Amine synthesis | NaBH₃CN, MeOH, RT | 75% | ¹H NMR |
| Sulfonylation | Et₃N, DCM, 0°C → RT | 82% | ¹³C NMR, HRMS |
Basic: How is the crystal structure of this sulfonamide determined, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from ethanol/dichloromethane.
- Data collection : Using a diffractometer (e.g., Bruker D8 VENTURE) at low temperature (113 K) to reduce thermal motion .
- Refinement : SHELXL software for structure solution, with R-factors < 0.05 indicating high precision .
Structural insights : - Planarity of the pyridine ring and sulfonamide group.
- Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets (e.g., enzymes, receptors).
- QM/MM simulations : Assess electronic interactions at active sites.
- Pharmacophore mapping : Identify critical functional groups (e.g., sulfonamide’s H-bond donors) .
Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Reassess force fields : Adjust parameters in docking software to better reflect sulfonamide’s electrostatic potential.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities.
- Crystallographic refinement : Use SHELX to resolve ambiguous electron density near the binding pocket .
Basic: What assays are used to evaluate antimicrobial activity, and how are results interpreted?
Methodological Answer:
- Broth microdilution (CLSI guidelines): Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Zone of inhibition : Disk diffusion assays on agar plates.
- Controls : Compare with known antibiotics (e.g., ciprofloxacin) .
Data interpretation : - MIC ≤ 8 µg/mL indicates potent activity.
- Synergistic effects assessed via FIC Index (Fractional Inhibitory Concentration).
Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer:
- Systematic substitution : Modify cyclopropyl, fluorine, or methyl groups.
- In vitro screening : Test analogs against a panel of targets (e.g., carbonic anhydrase isoforms).
- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., logP, dipole moment) with activity .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (e.g., THF vs. DMF), temperature, and catalyst loading.
- Continuous flow chemistry : Enhances mixing and heat transfer for exothermic steps.
- HPLC purification : Prep-scale C18 columns for >99% purity .
Advanced: What challenges arise in crystallographic analysis of flexible sulfonamide groups?
Methodological Answer:
- Disorder modeling : SHELXL’s PART instruction to handle multiple conformers .
- Low-temperature data collection : Mitigate thermal motion (e.g., 100 K nitrogen stream).
- Twinned crystals : Use CELL_NOW for unit cell determination .
Basic: How to assess solubility and stability under physiological conditions?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid.
- Stability studies : Incubate at 37°C, analyze degradation via HPLC-UV at 254 nm .
Advanced: Can this sulfonamide act synergistically with existing drugs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
